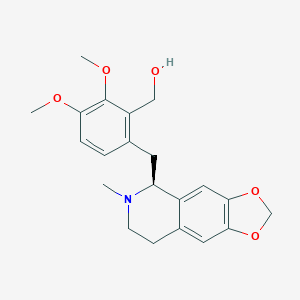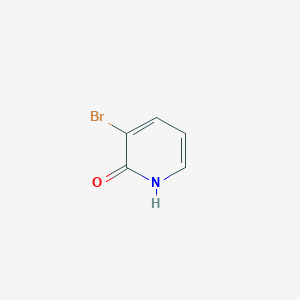
Sodium benzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium benzenesulfinate is an organic compound with the chemical formula C6H5SO2Na. It appears as a white crystalline powder and is known for its stability under normal conditions. This compound is widely used in various industrial applications, including pharmaceuticals, electroplating, and as a polymer additive.
Mechanism of Action
Target of Action
Sodium benzenesulfinate, also known as benzenesulfinic acid sodium salt, is a versatile compound widely used in organic synthesis . It serves as a valuable sulfur source for generating thioethers through direct C-H functionalization . Its primary targets are organic compounds, particularly those containing sulfur, such as thiosulfonates, sulfonamides, sulfides, and sulfones .
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, it undergoes a copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, incorporating sulfur dioxide . This reaction involves the transmetalation of arylboronic acid onto copper (I), the sulfur dioxide insertion process, and the oxidative addition of aryl halide to Cu I . This compound can also react with alkynylselenonium salts to yield (Z)-β-alkoxyvinylsulfones .
Biochemical Pathways
This compound affects several biochemical pathways. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions . It facilitates the formation of S–S, N–S, and C–S bonds, leading to the synthesis of many valuable organosulfur compounds . It also plays a crucial role in the copper (I)-catalysed sulfonylative Suzuki–Miyaura reaction, which is a significant pathway for the synthesis of medicinally-relevant sulfones .
Pharmacokinetics
It’s known that the compound is a white, water-soluble solid , which suggests that it may have good bioavailability
Result of Action
The action of this compound results in the synthesis of a wide range of organosulfur compounds. These include thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . These compounds have various applications in pharmaceuticals and agrochemicals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s stable under normal temperature and pressure but should avoid contact with oxidizing agents and light as it can easily oxidize . Moreover, the compound’s reactions are often carried out in specific solvents and under certain temperature conditions to ensure optimal efficacy .
Biochemical Analysis
Biochemical Properties
Sodium benzenesulfinate is known to participate in various biochemical reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It has been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Cellular Effects
It is known that this compound and related compounds can influence cell function through their involvement in various biochemical reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been used in copper (I)-catalysed sulfonylative Suzuki–Miyaura reactions, where it participates in the sulfur dioxide insertion process
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the synthesis of organosulfur compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Benzenesulfonyl Chloride: One common method involves the reduction of benzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium at elevated temperatures.
Reaction with Sodium Hydroxide: Another method involves the reaction of benzenesulfinic acid with sodium hydroxide. This reaction is carried out at room temperature and results in the formation of sodium benzenesulfinate.
Industrial Production Methods
Industrial production often involves the reduction of benzenesulfonyl chloride using sodium sulfite in a controlled environment to ensure high yield and purity. The reaction is followed by crystallization and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium benzenesulfinate can undergo oxidation to form benzenesulfonic acid.
Reduction: It can be reduced to form benzenesulfinic acid.
Substitution: It participates in substitution reactions, particularly in the formation of sulfones and sulfoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Benzenesulfonic Acid: Formed through oxidation.
Benzenesulfinic Acid: Formed through reduction.
Sulfones and Sulfoxides: Formed through substitution reactions.
Scientific Research Applications
Sodium benzenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfoxides.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.
Industry: Utilized in electroplating, polymer additives, and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Sodium p-toluenesulfinate: Similar in structure but has a methyl group attached to the benzene ring.
Sodium benzenesulfonate: Contains a sulfonate group instead of a sulfinate group.
Sodium methanesulfinate: Contains a methane group instead of a benzene ring.
Uniqueness
Sodium benzenesulfinate is unique due to its versatility in chemical reactions and its stability under various conditions. Its ability to act as both an oxidizing and reducing agent makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
873-55-2 |
|---|---|
Molecular Formula |
C6H6NaO2S |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
sodium;benzenesulfinate |
InChI |
InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |
InChI Key |
RWDJJOUSDATHMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)O.[Na] |
Key on ui other cas no. |
873-55-2 |
Synonyms |
NSC 135147; NSC 30629; Sodium Benzenesulfinate; Sodium Phenylsulfinate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium benzenesulfinate?
A1: this compound has the molecular formula C6H5NaO2S and a molecular weight of 164.16 g/mol.
Q2: What are some spectroscopic characteristics of this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided papers, this compound can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide information about its structure and bonding.
Q3: Is this compound stable in aqueous solutions?
A3: Yes, this compound exhibits good solubility and stability in aqueous solutions. It's frequently used in electroplating baths, which are typically aqueous-based. [, ]
Q4: What about its compatibility with organic solvents?
A4: this compound displays good solubility in several organic solvents, including N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. This solubility is crucial for its applications in various organic reactions. [, , ]
Q5: Can this compound act as a catalyst?
A5: Yes, researchers have employed this compound and its derivatives as organocatalysts in various organic reactions. For instance, it has shown catalytic activity in the synthesis of dihydropyrano[3,2-c]chromenes and dihydropyrano[4,3-b]pyrans. [, ]
Q6: How is this compound used in the synthesis of sulfones?
A6: this compound acts as a source of benzenesulfinate anions. These anions can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or allylic halides, to yield sulfones. [, , ]
Q7: Are there any examples of this compound participating in multicomponent reactions?
A7: Yes, this compound has proven valuable in multicomponent reactions. It has been successfully employed in synthesizing sulfonylated furans and imidazo[1,2-a]pyridine derivatives via a metal-free three-component domino reaction with 1,3-dicarbonyl compounds or pyridin-2-amines, and ynals. []
Q8: How do structural modifications of this compound derivatives affect their reactivity?
A8: Substituents on the benzene ring of this compound can influence its reactivity. Electron-withdrawing groups typically enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. [, ]
Q9: What is the role of this compound in electroplating?
A9: this compound is used as a brightener and a leveling agent in nickel electroplating baths. It helps to produce smooth, lustrous, and defect-free nickel coatings, improving their aesthetic and functional properties. [, , ]
Q10: Can you elaborate on the use of this compound in the synthesis of provitamin D analogs?
A10: Researchers have used this compound to introduce a phenylsulfonyl group at the C19 position of steroid molecules during the synthesis of provitamin D analogs. This modification can influence the biological activity of the resulting compounds. []
Q11: How is the concentration of this compound determined in electroplating baths?
A11: Ultraviolet spectrophotometry can be employed to determine the concentration of this compound in electroplating baths. This method is advantageous due to its speed and accuracy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)



